2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE
Description
2-Nitro-N~1~-[(3-oxopiperazino)carbothioyl]benzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzamide core and a carbothioyl-linked 3-oxopiperazino moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-nitro-N-(3-oxopiperazine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c17-10-7-15(6-5-13-10)12(21)14-11(18)8-3-1-2-4-9(8)16(19)20/h1-4H,5-7H2,(H,13,17)(H,14,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYLXPDDEUCOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzamide derivative, followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the formation of the carbothioyl linkage under specific reaction conditions, such as the use of thionyl chloride or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.
Medicine: Preliminary studies suggest that it may have antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and piperazine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares a benzamide scaffold with several analogs, differing primarily in substituent groups. Below is a comparative analysis of key structural features and available biological
Table 1: Comparative Analysis of Benzamide Derivatives
Key Structural Differences and Implications
Nitro Group Position: The target compound features a 2-nitro group, while analogs in Table 1 (e.g., ) have 3-nitro substitution.
Carbothioyl-Linked Moieties: The 3-oxopiperazino group in the target compound introduces a rigid, hydrogen-bond-donating/accepting heterocycle. In contrast, analogs and incorporate aromatic (phenyldiazenyl, dimethylphenyl) groups, favoring π-π interactions but lacking hydrogen-bonding capacity.
Acyl vs. Carbothioyl Chains: Compound demonstrates that acyl chain length (e.g., hexanoyl) at the 2-position enhances PCAF HAT inhibition (71% at 100 μM). The target compound’s carbothioyl group may mimic this effect through sulfur-mediated hydrophobic interactions.
Research Findings and Implications
Hypothesized Activity of the Target Compound
Based on SAR trends from , the 3-oxopiperazino-carbothioyl group in the target compound could enhance enzyme binding through hydrogen-bond interactions with catalytic residues. However, the ortho-nitro group might limit solubility, necessitating formulation optimization. Comparative molecular docking studies with PCAF HAT or related targets are recommended to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
